(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Description
The compound “(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a structurally complex molecule featuring a methanone core bridging two heterocyclic moieties: a 3-(2-chlorophenyl)-5-methylisoxazole and a 3-(pyridin-3-yloxy)azetidine.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-17(18(22-26-12)15-6-2-3-7-16(15)20)19(24)23-10-14(11-23)25-13-5-4-8-21-9-13/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRZSQCRVZRAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone , with the CAS number 1251575-43-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its structural characteristics, synthesis, and biological activity, including in vitro and in vivo studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.8 g/mol . The compound features a complex structure that includes an isoxazole ring and an azetidine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN5O3 |
| Molecular Weight | 421.8 g/mol |
| CAS Number | 1251575-43-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The synthetic route can include the formation of the isoxazole ring followed by the introduction of the azetidine structure through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs possess significant anticancer properties. For instance, derivatives containing isoxazole and azetidine rings have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
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In Vitro Cytotoxicity :
- The cytotoxic effects of the compound were evaluated using the MTT assay against MCF-7 and HepG2 cell lines. Preliminary results suggest that it exhibits selective cytotoxicity towards cancer cells compared to normal cells.
- IC50 Values : While specific IC50 values for this compound were not reported in the available literature, related compounds have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 cells, indicating potential efficacy .
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Mechanism of Action :
- The mechanism by which this compound induces cell death may involve apoptosis pathways, as evidenced by increased levels of pro-apoptotic factors such as Bax and caspase 9 in treated cells . Additionally, cell cycle analysis has shown that treatment with similar compounds can lead to cell cycle arrest at the G2/M phase.
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been explored for additional biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Certain isoxazole derivatives have exhibited anti-inflammatory activity, making them candidates for further research in chronic inflammatory diseases.
Case Studies
Several studies have investigated related compounds to draw parallels regarding biological activity:
- Study on Thiadiazole Derivatives :
- Piperazine Derivatives :
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Chemoinformatic Similarity Analysis
Similarity coefficients, such as the Tanimoto index, quantify structural overlap between compounds. For the target compound:
- Tanimoto Coefficient (TC): Comparisons with pyrazole-pyridine methanones (e.g., CAS 1311278-51-9) yield a TC of ~0.65–0.70, reflecting moderate similarity due to shared chlorophenyl and pyridine motifs. Lower TC values (~0.40–0.50) are observed against thiophene-based derivatives, emphasizing the impact of heterocycle choice on similarity metrics .
Electronic and Topological Properties
The target compound exhibits:
- Electron-Deficient Regions : Near the 2-chlorophenyl group (due to Cl’s electronegativity) and the azetidine’s oxygen atom.
- Electron-Rich Regions : Localized around the pyridine nitrogen and isoxazole oxygen, contrasting with analogues like CAS 1311278-51-9, where the trifluoromethyl group creates a stronger electron-deficient zone .
Research Findings and Implications
- For instance, pyrazole-pyridine methanones exhibit IC₅₀ values <1 μM in kinase assays .
- Solubility : The pyridin-3-yloxy group in the target compound likely improves aqueous solubility (predicted LogP = 3.2) compared to trifluoromethyl-substituted analogues (LogP = 4.1) .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound to minimize side-product formation?
Methodological Answer:
- Use controlled acylation and chlorination conditions (e.g., low-temperature reactions) to suppress undesired substitutions. For intermediates like pyrazolone derivatives, monitor reaction progress via HPLC or TLC to identify side products early .
- Employ GC-MS and NMR (¹H/¹³C) to characterize intermediates and final products, as demonstrated in zolazepam intermediate synthesis, where side products were traced to incomplete chlorination or over-acylation .
Q. How can crystallographic data be utilized to confirm the stereochemistry and spatial arrangement of this compound?
Methodological Answer:
- Use single-crystal X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) to resolve bond angles, torsional strains, and intermolecular interactions. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
- Validate results against computational models (e.g., density functional theory (DFT) geometries) to address discrepancies in chiral centers or isoxazole/azetidine ring conformations .
Q. What spectroscopic techniques are essential for assessing purity and functional group integrity?
Methodological Answer:
- Combine FTIR for identifying carbonyl (C=O) and pyridinyl ether (C-O-C) stretches, and ¹H NMR for resolving methyl/isoxazole proton environments. For example, pyridin-3-yloxy groups exhibit distinct aromatic splitting patterns .
- Use mass spectrometry (HRMS or ESI-MS) to detect trace impurities, particularly halogenated byproducts from the 2-chlorophenyl moiety .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate the compound’s electronic properties for structure-activity relationship (SAR) studies?
Methodological Answer:
- Calculate electrostatic potential (ESP) maps and electron localization functions (ELF) using Multiwfn to identify nucleophilic/electrophilic regions. For example, the pyridinyl ether group may exhibit charge transfer effects relevant to biological targeting .
- Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis spectra to validate electronic transitions and predict reactivity .
Q. What experimental designs are suitable for studying the environmental fate of this compound, given its heterocyclic and halogenated motifs?
Methodological Answer:
- Follow long-term environmental partitioning studies (e.g., Project INCHEMBIOL) to assess biodegradation pathways and bioaccumulation risks. Measure octanol-water partition coefficients (log P) and hydrolysis rates under varying pH/temperature conditions .
- Use LC-MS/MS to detect transformation products in simulated aquatic systems, focusing on azetidine ring cleavage or isoxazole oxidation .
Q. How can researchers resolve contradictions in synthetic yield data when scaling up from milligram to gram quantities?
Methodological Answer:
- Conduct kinetic studies to identify rate-limiting steps (e.g., azetidine coupling vs. isoxazole formation). Adjust solvent polarity (e.g., switch from THF to DMF) or catalyst loading to improve scalability .
- Validate reproducibility using design-of-experiments (DoE) frameworks, such as split-plot designs with rootstocks/temporal variables, to isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
